molecular formula C10H15BrN2 B2993107 4-bromo-1-N-tert-butylbenzene-1,2-diamine CAS No. 1152550-37-2

4-bromo-1-N-tert-butylbenzene-1,2-diamine

Cat. No.: B2993107
CAS No.: 1152550-37-2
M. Wt: 243.148
InChI Key: BHYOQMKZJPGEBB-UHFFFAOYSA-N
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Description

4-bromo-1-N-tert-butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2 It is characterized by the presence of a bromine atom and a tert-butyl group attached to a benzene ring, along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the acetylation of 1,2-diaminobenzene, followed by bromination and subsequent alkaline hydrolysis . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as acetic acid or dichloromethane at controlled temperatures.

Industrial Production Methods

Industrial production methods for 4-bromo-1-N-tert-butylbenzene-1,2-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-N-tert-butylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.

    Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce nitrobenzene or different amine derivatives.

Scientific Research Applications

4-bromo-1-N-tert-butylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-N-tert-butylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The bromine and amine groups allow it to participate in a range of chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-N-tert-butylbenzene-1,2-diamine is unique due to the combination of the bromine atom, tert-butyl group, and two amine groups. This combination provides a unique set of chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-N-tert-butylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOQMKZJPGEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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